Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are five-membered heteroaromatic compounds containing a sulfur atom. This particular compound is characterized by the presence of a chloro group, an isopropylsulfonyl group, and a carboxylate ester group attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the chlorination of a thiophene derivative followed by sulfonylation and esterification reactions. The reaction conditions often require the use of reagents such as thionyl chloride, isopropylsulfonyl chloride, and methanol under controlled temperature and pressure . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under suitable conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, altering the electronic properties of the compound.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The chloro and sulfonyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The thiophene ring’s aromatic nature allows it to interact with biological macromolecules, potentially affecting enzymatic activity and cellular pathways .
Comparison with Similar Compounds
Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Methyl 3-chlorothiophene-2-carboxylate: Lacks the isopropylsulfonyl group, resulting in different chemical properties and reactivity.
Methyl 4-(isopropylsulfonyl)thiophene-2-carboxylate:
The presence of both chloro and isopropylsulfonyl groups in this compound makes it unique, providing a combination of reactivity and stability that can be advantageous in various applications.
Properties
IUPAC Name |
methyl 3-chloro-4-propan-2-ylsulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO4S2/c1-5(2)16(12,13)6-4-15-8(7(6)10)9(11)14-3/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPZSQFFTHVUHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CSC(=C1Cl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381047 |
Source
|
Record name | Methyl 3-chloro-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-99-7 |
Source
|
Record name | Methyl 3-chloro-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-(propane-2-sulfonyl)-thiophene-2-carboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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